(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
This compound is a chiral piperidine derivative featuring a benzyl ester group at the 1-position, an isopropyl-amino substituent at the 3-position, and a 2-amino-acetyl moiety. Its stereochemistry (R-configuration) is critical for its biological interactions, as evidenced by the discontinuation of its (S)-isomer (Ref: 10-F081586) . The compound is listed in catalogs as a discontinued product, suggesting specialized applications or challenges in synthesis .
Properties
IUPAC Name |
benzyl (3R)-3-[(2-aminoacetyl)-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)16-9-6-10-20(12-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYPKYWTOUDFF-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
- Molecular Formula : C15H22N3O3
- Molar Mass : 298.36 g/mol
- CAS Number : 1354014-79-1
The biological activity of (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the amino-acetyl and isopropyl groups enhances its affinity for certain biological targets, potentially leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester exhibit significant antimicrobial properties. For instance, derivatives with bulky hydrophobic groups have shown enhanced antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .
Antiparasitic Potential
Studies have demonstrated that piperidine derivatives can exhibit antiparasitic activity. For example, a related compound showed micromolar activity against Entamoeba histolytica, indicating that modifications in the piperidine structure could lead to improved efficacy against protozoan infections .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an inhibitor for various enzymes. Research on related piperidine derivatives has shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated several piperidine derivatives for their antimicrobial properties. The results indicated that compounds with isopropyl groups significantly increased the minimum inhibitory concentration (MIC) against Bacillus subtilis, suggesting a structure-activity relationship where the presence of bulky groups enhances bioactivity .
- Antiparasitic Activity : Another investigation focused on the antiparasitic effects of piperidine derivatives, revealing that certain modifications led to increased potency against Trypanosoma cruzi. This highlights the potential of (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester in developing new treatments for parasitic infections .
Data Table: Biological Activity Overview
| Activity Type | Related Compound | Target Organism/Enzyme | Effectiveness (MIC/IC50) |
|---|---|---|---|
| Antimicrobial | Piperidine Derivative | Escherichia coli | MIC = 12.5 μg/ml |
| Antiparasitic | Piperidine Derivative | Entamoeba histolytica | IC50 = 8 μM |
| Enzyme Inhibition | Piperidine Derivative | Acetylcholinesterase | IC50 = 10 μM |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities, making it a valuable candidate in drug development:
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial Properties : The compound may possess antimicrobial effects, contributing to its potential use in treating infections caused by resistant strains.
Neuropharmacology
Research indicates that compounds similar to (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine derivatives can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including related compounds to (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
- Neuropharmacological Effects : Research highlighted in Neuroscience Letters demonstrated that certain piperidine derivatives could enhance serotonin receptor activity, indicating potential for developing antidepressant medications .
- Antimicrobial Studies : A recent investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of piperidine derivatives against multi-drug resistant bacteria, revealing promising results for future therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences and Implications
Chirality : The (R)-configuration distinguishes the target compound from its (S)-isomer, which is discontinued, suggesting enantioselective activity or toxicity .
Substituent Effects: Chloro vs. Hydroxy vs. Amino-Acetyl: The hydroxy-ethyl derivative (CAS:1354011-33-8) lacks the amino group, reducing hydrogen-bonding capacity and likely altering target selectivity .
Molecular Weight : Larger derivatives (e.g., dichlorophenyl-containing compounds in ) exhibit higher molecular weights (~1150 Da) and complexity, suggesting applications in protein-ligand interactions .
Research Findings and Trends
Preparation Methods
Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride
The process begins with the esterification of (R)-2,5-diaminopentanoic acid hydrochloride using acetyl chloride in methanol. Approximately 2.0 equivalents of acetyl chloride are added to 1 equivalent of the starting material in methanol at 0–10°C, followed by heating at 50–60°C for 6–8 hours. This yields (R)-methyl 2,5-diaminopentanoate dihydrochloride with >95% purity after filtration.
Table 1: Conditions for Esterification Step
Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride
The esterified product undergoes cyclization via treatment with sodium methoxide (2.6 eq) in methanol at -10°C to -5°C. This intramolecular amidation forms the piperidin-2-one ring. The reaction mixture is then quenched with hydrochloric acid in methanol, yielding (R)-3-aminopiperidin-2-one hydrochloride, which is isolated by filtration in 85–90% yield.
Reduction to (R)-3-Aminopiperidine
The piperidin-2-one intermediate is reduced using lithium aluminum hydride (1.6 eq) in tetrahydrofuran (THF) at 35°C. After refluxing at 58–60°C for 12 hours, the (R)-3-aminopiperidine free base is obtained. This step achieves >99% enantiomeric excess (ee) and is scalable to >4000 g of starting material.
Functionalization of the Piperidine Core
Introduction of the Isopropyl-Amino Group
The (R)-3-aminopiperidine is functionalized with an isopropyl-amino group via nucleophilic substitution. Research by Matulevičiūtė et al. demonstrates that triflate esters derived from α-hydroxy acids undergo S<sub>N</sub>2 displacement with aminopiperidines. Adapting this method, the (R)-3-aminopiperidine reacts with an isopropylamine-containing electrophile (e.g., isopropyl triflate) in dichloromethane at room temperature. The reaction proceeds with inversion of configuration, preserving chirality, and achieves 75–80% yield after purification.
| Parameter | Value | Source |
|---|---|---|
| Electrophile | Isopropyl triflate | |
| Solvent | Dichloromethane | |
| Temperature | 20–25°C | |
| Yield | 75–80% |
Formation of the Benzyl Ester
Coupling with Benzyl Chloroformate
The carboxylic acid group is protected as a benzyl ester using benzyl chloroformate (Cbz-Cl). The reaction is conducted in tetrahydrofuran with 1.2 equivalents of Cbz-Cl and 2.0 equivalents of N-methylmorpholine at -15°C. After warming to room temperature, the product is extracted with ethyl acetate and purified via recrystallization (yield: 70–75%).
Table 3: Benzyl Ester Formation Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Benzyl chloroformate (1.2 eq) | |
| Base | N-Methylmorpholine (2.0 eq) | |
| Solvent | Tetrahydrofuran | |
| Temperature | -15°C to 25°C |
Final Assembly and Purification
The fully functionalized intermediate undergoes deprotection and final coupling. The acetyl and benzyl groups are stable under acidic conditions, allowing selective removal of temporary protecting groups (e.g., Boc) using trifluoroacetic acid in dichloromethane. Final purification via column chromatography (silica gel, 9:1 ethyl acetate/methanol) yields the target compound with >98% purity.
Scalability and Industrial Considerations
The patent-specified methods emphasize scalability, with demonstrated success at multi-kilogram scales. Key optimizations include:
-
Solvent Selection : Methanol and THF are preferred for their low cost and ease of removal.
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Temperature Control : Strict adherence to -10°C during cyclization prevents side reactions.
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Filtration over Chromatography : Isolation via filtration reduces purification time and cost.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate derivatives are often prepared by reacting intermediates (e.g., 2-chloro-5-fluoro-pyrimidine) with amines in polar aprotic solvents like DMF under reflux (100°C for 6 h). Triethylamine is commonly used to scavenge HCl, improving yields up to 70–80% after silica gel chromatography . Adjusting equivalents of reagents (e.g., 1:1.2 molar ratio of amine to electrophile) and solvent polarity can optimize stereochemical outcomes.
Q. Which analytical techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer :
- Structural Confirmation : Use IR spectroscopy to detect amide C=O stretches (~1650–1700 cm⁻¹) and GC-MS for molecular ion peaks (e.g., M+1: 345.29) .
- Purity Assessment : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensures baseline separation of impurities .
- Stereochemical Analysis : Chiral HPLC columns or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolve enantiomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Waste Management : Segregate organic waste containing piperidine derivatives and transfer to licensed biohazard disposal facilities to prevent environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis, as benzyl esters may release irritants upon decomposition .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, temperature) be systematically optimized to improve stereochemical control in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test variables: solvent polarity (DMF vs. THF), temperature (80–120°C), and base strength (triethylamine vs. DBU). Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 0–25°C) favor kinetic products, while prolonged heating (e.g., 24 h at 60°C) may shift equilibrium toward thermodynamically stable diastereomers .
Q. What methodologies are effective for resolving contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays) to rule out assay-specific artifacts .
- Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., PubChem BioAssay) and apply mixed-effects models to account for variability in cell lines, assay conditions, and compound purity .
Q. How can stability-indicating assays be developed to assess the degradation of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 h. Monitor degradation products via UPLC-QTOF-MS .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Quantify intact compound using validated HPLC methods with a C18 column and 0.1% TFA in acetonitrile/water gradient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
